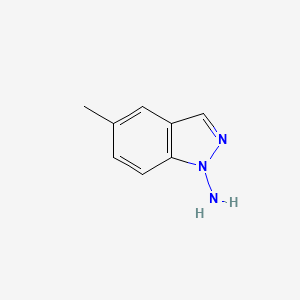

5-Methyl-1H-indazol-1-amine

Description

Structure

3D Structure

Properties

CAS No. |

1034874-66-2 |

|---|---|

Molecular Formula |

C8H9N3 |

Molecular Weight |

147.18 g/mol |

IUPAC Name |

5-methylindazol-1-amine |

InChI |

InChI=1S/C8H9N3/c1-6-2-3-8-7(4-6)5-10-11(8)9/h2-5H,9H2,1H3 |

InChI Key |

YYONIFKEABAWBP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)N(N=C2)N |

Origin of Product |

United States |

Spectroscopic and Structural Elucidation of 5 Methyl 1h Indazol 1 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules by providing detailed information about the hydrogen, carbon, and nitrogen atomic environments within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information on the number, connectivity, and chemical environment of protons. For 5-Methyl-1H-indazol-1-amine and its derivatives, the ¹H NMR spectrum can be divided into distinct regions corresponding to the aromatic protons of the indazole ring, the protons of the methyl group, and the protons of the amine group.

The aromatic protons on the bicyclic indazole system typically appear in the downfield region of the spectrum, generally between δ 6.0 and 9.5 ppm. pdx.edunih.gov The specific chemical shifts and coupling patterns (singlets, doublets, triplets) depend on the substitution pattern on the ring. For a 5-methyl substituted indazole, one would expect signals for H-3, H-4, H-6, and H-7. The proton at C-3 often appears as a singlet, while the protons on the benzene (B151609) ring (H-4, H-6, H-7) exhibit characteristic coupling patterns based on their relationship to each other. rsc.org

The methyl group (CH₃) protons at the 5-position are in an aliphatic environment and are expected to produce a sharp singlet in the upfield region, typically around δ 2.1–2.5 ppm. rsc.org The protons of the primary amine group (-NH₂) attached to N-1 are exchangeable and their chemical shift can vary over a wide range (δ 0.5–5.0 ppm), often appearing as a broad singlet. pdx.edu The exact position is sensitive to factors like solvent, concentration, and temperature. In some derivatives, such as N-acyl or N-aryl compounds, the NH proton signal can shift further downfield. nih.gov

Table 1: Typical ¹H NMR Chemical Shift Ranges for this compound Derivatives

| Proton Type | Typical Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Indazole N-H | 10.0 - 13.0 (in some derivatives) | Broad Singlet |

| Aromatic C-H | 6.0 - 9.5 | Multiplet, Doublet, Singlet |

| Amine N-H | 0.5 - 5.0 | Broad Singlet |

Note: Data is compiled from typical values for indazole and amine moieties. pdx.edunih.govrsc.org

Carbon-13 NMR spectroscopy provides direct insight into the carbon framework of a molecule. bhu.ac.in In a proton-decoupled ¹³C NMR spectrum of this compound, each unique carbon atom gives a single peak, allowing for the identification of all carbon environments.

The carbon atoms of the indazole ring resonate in the aromatic region, typically between δ 109 and 150 ppm. wiley-vch.deresearchgate.net The chemical shifts are influenced by the electronic effects of the nitrogen atoms and the substituents. The quaternary carbons (C-3a and C-7a) that are part of the ring fusion can be distinguished from the protonated carbons using techniques like DEPT (Distortionless Enhancement by Polarization Transfer). bhu.ac.in The signal for C-5, being attached to the methyl group, will be shifted compared to the unsubstituted parent indazole. The methyl carbon itself gives a characteristic signal in the upfield aliphatic region, generally between δ 10 and 40 ppm. bhu.ac.incompoundchem.com The chemical shifts of the indazole carbons are a sensitive probe for determining the position of substitution. nih.gov

Table 2: Expected ¹³C NMR Chemical Shift Ranges for the 5-Methyl-1H-indazole Core

| Carbon Atom | Typical Chemical Shift (δ, ppm) |

|---|---|

| C3 | 123 - 148 |

| C3a | 120 - 141 |

| C4 | 110 - 128 |

| C5 | 125 - 145 |

| C6 | 115 - 125 |

| C7 | 109 - 124 |

| C7a | 138 - 150 |

Note: Ranges are based on data for various substituted indazoles. rsc.orgwiley-vch.deresearchgate.netnih.gov

Nitrogen NMR spectroscopy is a powerful technique for directly probing the electronic environment of nitrogen atoms. Nitrogen has two NMR-active isotopes: ¹⁴N (spin I=1, 99.6% natural abundance) and ¹⁵N (spin I=1/2, 0.4% natural abundance). sci-hub.se

¹⁴N NMR signals are generally very broad due to quadrupolar relaxation, which can make them difficult to observe with high resolution. huji.ac.il However, the wide chemical shift range can still be useful for distinguishing between different nitrogen environments in small molecules. huji.ac.il

¹⁵N NMR, while less sensitive due to low natural abundance, provides much sharper signals and is more commonly used for detailed structural analysis. sci-hub.se In this compound, three distinct nitrogen signals would be expected: one for the exocyclic amine nitrogen (N-amino), one for the pyrrolic-type nitrogen (N-1), and one for the pyridinic-type nitrogen (N-2). The chemical shifts of N-1 and N-2 in the indazole ring are known to be very different, providing a clear method for distinguishing between N-1 and N-2 substituted isomers in derivatives. researchgate.netnih.gov The ¹⁵N chemical shifts are typically referenced to nitromethane (B149229) or liquid ammonia. huji.ac.ilconicet.gov.ar

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. chemguide.co.uk

For this compound (C₈H₉N₃), the molecular weight is 147.18 g/mol . According to the nitrogen rule, a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight, which would be observed as an odd m/z value for the molecular ion (M⁺). libretexts.orgyoutube.com

Upon ionization, the molecular ion can undergo fragmentation, breaking into smaller, characteristic pieces. For aliphatic amines, a common fragmentation pathway is alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. miamioh.edulibretexts.org In the case of this compound, fragmentation might involve the loss of the amine group (NH) or cleavage of the indazole ring. The fragmentation pattern serves as a molecular fingerprint that can help confirm the structure. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion and its fragments, allowing for the determination of the elemental composition. mdpi.com

Table 3: Potential Fragments in the Mass Spectrum of this compound

| Fragment | Description | Expected m/z |

|---|---|---|

| [C₈H₉N₃]⁺ | Molecular Ion | 147 |

| [C₈H₈N₂]⁺ | Loss of NH | 132 |

| [C₇H₆N₃]⁺ | Loss of CH₃ | 132 |

Note: Fragmentation is predictive and based on general principles of mass spectrometry. chemguide.co.uklibretexts.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. vscht.cz

The IR spectrum of this compound would display several characteristic absorption bands:

N-H Stretching: As a primary amine, two distinct sharp-to-medium bands are expected in the 3500–3200 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching vibrations of the N-H bonds in the -NH₂ group. utdallas.eduwpmucdn.com The N-H stretch of the indazole ring itself may also appear in this region, often as a broader band.

C-H Stretching: Aromatic C-H stretching vibrations typically appear as a group of weaker bands just above 3000 cm⁻¹. Aliphatic C-H stretching from the methyl group will show bands just below 3000 cm⁻¹ (in the 2960–2850 cm⁻¹ range). libretexts.org

C=C and C=N Stretching: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the aromatic indazole ring occur in the 1620–1450 cm⁻¹ region. wiley-vch.de These absorptions are useful for confirming the presence of the heterocyclic aromatic system.

N-H Bending: The scissoring vibration of the primary amine group typically results in a band around 1650–1580 cm⁻¹. wpmucdn.com

Table 4: Characteristic IR Absorption Frequencies for this compound

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Stretch | Primary Amine (-NH₂) | 3500 - 3200 (two bands) |

| C-H Stretch | Aromatic | 3100 - 3000 |

| C-H Stretch | Methyl (-CH₃) | 2960 - 2850 |

| N-H Bend | Primary Amine (-NH₂) | 1650 - 1580 |

Note: Frequencies are based on standard IR correlation tables. wiley-vch.deutdallas.eduwpmucdn.comlibretexts.org

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passed through a single crystal of a compound, it is possible to calculate the precise coordinates of each atom, leading to a detailed model of the molecular structure. researchgate.net

For derivatives of this compound that can be crystallized, single-crystal X-ray diffraction analysis would provide unambiguous confirmation of the molecular structure. researchgate.net This technique yields precise data on:

Bond Lengths and Angles: Confirming the geometry of the indazole ring and the substituents.

Conformation: Determining the spatial orientation of the amine group relative to the indazole ring.

Planarity: Assessing the planarity of the bicyclic indazole system.

Intermolecular Interactions: Identifying and characterizing non-covalent interactions in the crystal lattice, such as hydrogen bonding. The hydrogen bond donor capabilities of the amine (-NH₂) and indazole (N-H, if derivatized at N-1) groups and the acceptor capability of the N-2 atom are crucial in dictating the solid-state packing arrangement. researchgate.netmdpi.com

This data is invaluable for understanding the molecule's shape and how it interacts with its environment, which is critical in fields like medicinal chemistry and materials science.

Tautomeric Forms and Isomerism in Indazoles

Indazole, a bicyclic heteroaromatic system composed of a benzene ring fused to a pyrazole (B372694) ring, exhibits annular tautomerism due to the presence of a mobile proton that can reside on either of the two nitrogen atoms. chemicalbook.comnih.gov This phenomenon gives rise to two primary tautomeric forms: the 1H-indazole and the 2H-indazole. nih.govresearchgate.net While a third tautomer, 3H-indazole, is theoretically possible, it is not commonly observed. chemicalbook.com The position of the tautomeric equilibrium is a critical aspect of indazole chemistry, as the individual tautomers can display different chemical reactivity and physical properties. This equilibrium can be influenced by various factors, including the nature and position of substituents on the ring system, the solvent, and intermolecular interactions such as hydrogen bonding. bgu.ac.ilresearchgate.net

1H- and 2H-Tautomer Equilibrium and Stability

For the unsubstituted indazole molecule, the 1H-tautomer is thermodynamically more stable than the 2H-tautomer. chemicalbook.comnih.gov This greater stability of the 1H form has been confirmed by both theoretical calculations and experimental studies. chemicalbook.comresearchgate.netnih.gov Computational studies indicate that the 1H-tautomer is more stable by approximately 15 kJ·mol⁻¹ (about 3.6 kcal·mol⁻¹). researchgate.netnih.gov Other calculations place the free energy difference at 2.3 kcal/mol in favor of the 1H form. chemicalbook.com This inherent stability means that for most N-unsubstituted indazoles, the 1H-tautomer is the predominant species in various phases. researchgate.netresearchgate.net Thermochemical and photochemical studies have also demonstrated the greater stability of the 1H-form, a preference that holds regardless of solvent effects. chemicalbook.com

However, the tautomeric equilibrium is not static and can be shifted. Substituents on the indazole ring can alter the relative stabilities of the tautomers. nih.gov Furthermore, solvent polarity and the potential for hydrogen bonding can play a significant role in stabilizing the less favored 2H-tautomer. bgu.ac.ilresearchgate.net For instance, studies on certain 3-substituted indazoles have shown that while the 1H tautomer predominates in polar solvents like dimethyl sulfoxide (B87167) (DMSO), the 2H tautomer can be stabilized in less polar solvents like chloroform (B151607) (CDCl₃) or dichloromethane (B109758) (CD₂Cl₂) through the formation of strong intramolecular hydrogen bonds. bgu.ac.ilresearchgate.net It has also been demonstrated that 2H tautomers of 3-substituted indazoles can be stabilized by intermolecular hydrogen bonds, allowing them to persist in aprotic solvents. bgu.ac.ilresearchgate.net This stabilization is attributed to the formation of stable centrosymmetric dimers linked by N-H···N hydrogen bonds. bgu.ac.il

| Computational Method | Energy Difference (1H vs. 2H) | Reference |

|---|---|---|

| MP2/6-31G | 15 kJ·mol⁻¹ (3.6 kcal·mol⁻¹) more stable | nih.gov |

| Not Specified | 2.3 kcal·mol⁻¹ more stable (Free Energy) | chemicalbook.com |

| MP2-6-31G | ΔG⁰₂₉₈ = 4.1 kcal·mol⁻¹ | researchgate.net |

Spectroscopic Differentiation of Tautomers

Spectroscopic techniques are invaluable for identifying and distinguishing between the 1H- and 2H-indazole tautomers. Nuclear Magnetic Resonance (NMR) and UV-Vis spectroscopy are particularly effective for this purpose. nih.govnih.gov

NMR Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are powerful diagnostic tools for assigning the structures of 1- and 2-substituted indazoles, which serve as fixed models for the respective tautomers. nih.gov The chemical shifts of the ring carbons and protons are sufficiently different between the two isomers to allow for unambiguous identification. nih.govcdnsciencepub.com For example, in ¹³C NMR spectra, the chemical shifts of the carbon atoms within the heterocyclic ring, particularly those adjacent to the nitrogen atoms, show characteristic differences. cdnsciencepub.comresearchgate.net Similarly, the proton chemical shifts, especially for the proton at position 7, can be diagnostic; in N-1 substituted derivatives with a deshielding group, the 7-H proton resonance appears at a significantly higher frequency. nih.gov ¹⁵N NMR spectroscopy provides an even more direct method, as the nitrogen chemical shifts of the benzenoid-like 1H-tautomer and the quinonoid-like 2H-tautomer differ substantially. researchgate.net

UV-Vis Spectroscopy: The electronic absorption spectra of the 1H- and 2H-tautomers also exhibit distinct characteristics. nih.gov Studies comparing 1H-indazole with its fixed N-alkylated derivatives, 1-methyl-1H-indazole and 2-methyl-2H-indazole, reveal these differences. The spectrum of 1-methyl-1H-indazole closely resembles that of the parent 1H-indazole. nih.gov In contrast, 2-methyl-2H-indazole, the model for the 2H-tautomer, absorbs light more strongly and at longer wavelengths. nih.gov This bathochromic shift (shift to longer wavelength) in the 2H-isomer is a key feature used to differentiate it from the 1H-isomer and has important implications for the photochemical behavior of indazoles. nih.gov

| Spectroscopic Method | Isomer/Tautomer | Key Differentiating Features | Reference |

|---|---|---|---|

| UV-Vis Spectroscopy | 1H-Indazole / 1-methyl-1H-indazole | Absorption at shorter wavelengths. | nih.gov |

| 2H-Indazole / 2-methyl-2H-indazole | Absorbs more strongly and at longer wavelengths compared to the 1H-isomer. | nih.gov | |

| ¹H NMR Spectroscopy | 1-Substituted Indazoles | The 7-H proton is often significantly deshielded, appearing at a higher chemical shift (e.g., δ = 8.26 ppm for an N1-ester derivative). | nih.gov |

| 2-Substituted Indazoles | Generally different chemical shift patterns for all aromatic protons compared to the 1-substituted isomer. | nih.gov | |

| ¹³C NMR Spectroscopy | 1-Substituted Indazoles | Characteristic chemical shifts for ring carbons, distinct from the 2-substituted isomer. | nih.govcdnsciencepub.com |

| 2-Substituted Indazoles | Provides a clear method for structural assignment due to different carbon environments. | nih.govcdnsciencepub.com |

Reaction Mechanism Investigations Pertaining to 5 Methyl 1h Indazol 1 Amine Synthesis and Reactivity

Mechanistic Pathways of Key Synthetic Reactions (e.g., cyclization, alkylation, amination)

The synthesis and reactivity of the indazole scaffold, the core of 5-Methyl-1H-indazol-1-amine, are governed by several key reaction mechanisms, including cyclization, alkylation, and amination.

Cyclization: The formation of the indazole ring is a critical step. One common method involves the diazotization of o-toluidine, followed by ring closure involving the methyl group to form 1H-indazole. chemicalbook.com Another approach is the reductive cyclization of o-nitro-ketoximes. researchgate.net A practical synthesis of 1H-indazole involves the cyclization of o-fluorobenzaldehyde with hydrazine (B178648) hydrate. researchgate.net Copper-catalyzed intramolecular C-H amination of arylhydrazones provides a pathway to 1H-indazoles. acs.org The Cadogan and Davis-Beirut reactions offer routes to 2H-indazoles, which can be relevant for understanding the broader reactivity of the indazole system. escholarship.org

Alkylation: The alkylation of indazoles is a widely studied reaction that often leads to a mixture of N1 and N2 substituted products. beilstein-journals.orgbeilstein-journals.org The regioselectivity of this reaction is influenced by various factors, including the choice of base, solvent, and the nature of the alkylating agent. d-nb.infonih.gov For instance, using sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) can favor N1-alkylation, particularly with indazoles bearing electron-withdrawing groups at the C3 position. d-nb.infonih.gov This is attributed to the formation of a chelated intermediate involving the sodium cation, the N2-atom, and the C3 substituent. d-nb.infonih.gov In contrast, using cesium carbonate (Cs2CO3) in dimethylformamide (DMF) can lead to different regioselectivity. nih.gov Mitsunobu conditions have also been shown to favor the formation of the N2-regioisomer. d-nb.infonih.gov A proposed mechanism for regioselective N2-alkylation using trialkyl orthoformates involves the thermodynamically controlled formation of a 1-(dialkoxymethyl)-1H-indazole intermediate, followed by an intramolecular rearrangement. connectjournals.com

Amination: The introduction of an amine group, as in this compound, can be achieved through various methods. One such method involves the intramolecular amination of 1-aryl-2-(2-nitrophenylbenzylidene) hydrazines. chemicalbook.com Silver(I)-mediated intramolecular oxidative C–H bond amination of arylhydrazones is another effective strategy for synthesizing 1H-indazoles. acs.org

Theoretical and Computational Approaches to Mechanism Elucidation

Theoretical and computational methods are invaluable tools for understanding the intricate mechanisms of reactions involving the indazole ring system.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and energetics of molecules, providing insights into reaction mechanisms. DFT calculations have been extensively used to study the regioselectivity of indazole alkylation. beilstein-journals.orgbeilstein-journals.org These calculations help in evaluating the stability of intermediates and transition states, thereby predicting the most likely reaction pathway. For example, DFT studies have supported the proposed chelation mechanism for N1-alkylation and have been used to understand the role of non-covalent interactions in directing N2-alkylation. beilstein-journals.orgresearchgate.net Furthermore, DFT has been employed to analyze the molecular structure and reactivity parameters, such as HOMO-LUMO energy gaps, of novel indazole derivatives. rsc.org

Gauge-Invariant Atomic Orbitals (GIAOs) for NMR Chemical Shift Predictions

The Gauge-Invariant Atomic Orbital (GIAO) method is a computational approach used to predict NMR chemical shifts. nih.govcsic.es This technique is particularly useful for structure elucidation, especially when dealing with complex mixtures of isomers or when experimental data is ambiguous. acs.orgnih.govacs.org By comparing the calculated NMR spectra with experimental data, researchers can confidently assign the structures of different regioisomers formed during reactions. acs.orgnih.govacs.org GIAO calculations at the B3LYP/6-311++G(d,p) level of theory have provided a solid basis for experimental observations in the study of reactions involving indazoles. csic.esacs.orgnih.gov

Natural Bond Orbital (NBO) Analyses for Charge Distribution and Reactivity

Natural Bond Orbital (NBO) analysis is a computational technique that provides a localized picture of chemical bonding, corresponding to Lewis structures. uni-muenchen.dewisc.edu It is used to analyze charge distribution, orbital interactions, and the stability of molecules. uni-muenchen.dewisc.edu In the context of indazole chemistry, NBO analysis has been used to calculate the partial charges on the N1 and N2 atoms, as well as Fukui indices, to rationalize the observed regioselectivity in alkylation reactions. beilstein-journals.org This analysis helps in understanding the nucleophilicity of the different nitrogen atoms in the indazole ring and how it is influenced by substituents. beilstein-journals.org

Bonding Evolution Theory (BET) for Reaction Pathway Analysis

Bonding Evolution Theory (BET) is a method that combines the topological analysis of the Electron Localization Function (ELF) with catastrophe theory to provide a detailed description of the changes in chemical bonding along a reaction pathway. researchgate.net BET analysis can reveal the sequence of bond formation and breaking events, offering a deep understanding of the reaction mechanism. researchgate.net For instance, in cycloaddition reactions, BET can determine whether the formation of new bonds is concerted or stepwise. rsc.org While specific BET studies on this compound were not found, this methodology offers a powerful tool for future investigations into its synthesis and reactivity.

Regioselectivity and Stereoselectivity in Reactions Involving the Indazole Ring

Regioselectivity is a major consideration in the functionalization of the indazole ring due to the presence of two reactive nitrogen atoms (N1 and N2). beilstein-journals.orgbeilstein-journals.org As discussed in the alkylation section, the outcome of the reaction is highly dependent on the reaction conditions. d-nb.infonih.gov The interplay of steric and electronic effects of substituents on the indazole ring also plays a crucial role in determining the regioselectivity. d-nb.infonih.gov

For instance, electron-deficient indazoles often show high N1-selectivity in alkylation reactions under specific conditions. beilstein-journals.org Conversely, certain reaction conditions can favor N2-alkylation. connectjournals.com Theoretical studies, such as DFT and NBO analysis, have been instrumental in elucidating the factors that govern this regioselectivity. beilstein-journals.org

Stereoselectivity, while less commonly discussed for the core indazole ring itself, becomes relevant when chiral centers are introduced, for example, through the addition of a chiral substituent. The specific stereochemical outcomes would depend on the nature of the reactants and the reaction mechanism.

Computational Chemistry and Cheminformatics in the Research of 5 Methyl 1h Indazol 1 Amine

Molecular Docking Simulations for Protein-Ligand Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is frequently used to predict the interaction between a small molecule ligand and a protein receptor.

For example, studies on various indazole derivatives have used molecular docking to explore their binding to protein targets. One such study performed docking of novel tetrahydro-1H-indazole derivatives with the DNA gyrase enzyme (PDB code: 1KZN) to understand their antibacterial potential, reporting binding energies and specific interactions. jmchemsci.comjmchemsci.com Another investigation into 1-trityl-5-azaindazole derivatives used docking to study interactions with cancer-related proteins like MDM2, identifying key amino acid interactions and binding energies. jocpr.com

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR models are mathematical relationships that link the chemical structure and related properties of compounds to their biological activity. These models are used to predict the activity of new, unsynthesized compounds. Research on a series of urea-substituted 2,4-diamino-pyrimidines, which included a 1H-indazole-5-amine moiety, utilized QSAR analysis to understand how properties like lipophilicity influenced their anti-malarial activity. nih.gov

Ligand-Based and Structure-Based Drug Design Principles

Drug design can be approached in two ways. Ligand-based design relies on the knowledge of other molecules that bind to the target, while structure-based design utilizes the 3D structure of the protein target itself. The development of various indazole-based inhibitors often employs these principles. For instance, the design of novel anticancer agents has been guided by the structural features of known inhibitors and the indazole scaffold's ability to interact with specific enzyme active sites. researchgate.net

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction Studies (in silico/preclinical)

In silico ADMET prediction is a critical step in early-stage drug discovery, used to estimate the pharmacokinetic and safety properties of a compound. Studies on 2-(1-methyl-1H-indazol-5-yl)-N-arylisonicotinamide analogs included ADMET predictions, suggesting that the synthesized compounds possessed drug-like properties with potentially low adverse effects and toxicity. researchgate.net Similarly, research on a deuterated N-(3-fluorobenzyl)-4-(1-(methyl-d3)-1H-indazol-5-yl) derivative involved assessing its potential for drug-drug interactions by evaluating its effect on CYP450 enzymes. researchgate.net

Applications of 5 Methyl 1h Indazol 1 Amine and Indazole Derivatives in Diverse Scientific Fields

Medicinal Chemistry and Pharmaceutical Research (as scaffolds and intermediates)

The indazole ring system is a privileged scaffold in medicinal chemistry due to its ability to form a wide range of biologically active compounds. nih.govresearchgate.netpnrjournal.com Indazole derivatives are integral to the development of therapeutics for various diseases, including cancer, inflammatory conditions, and infectious diseases. nih.govtandfonline.comresearchgate.net

5-Methyl-1H-indazol-1-amine and its isomers, such as 1-Methyl-1H-indazol-5-amine, serve as crucial building blocks and intermediates in the synthesis of complex pharmaceutical agents. chemimpex.com For instance, 1-Methyl-1H-indazol-5-amine is utilized in the development of novel treatments for cancer and neurological disorders. chemimpex.com The methylated indazole core provides a foundation for creating molecules that can interact with specific biological targets like enzymes and receptors. chemimpex.com

Indazole derivatives have been successfully incorporated into several FDA-approved drugs. Examples include:

Niraparib: An anti-cancer drug for treating ovarian, fallopian tube, breast, and prostate cancer. nih.govmdpi.com

Pazopanib (B1684535) and Axitinib (B1684631): Tyrosine kinase inhibitors used in the treatment of renal cell carcinoma. nih.govmdpi.com

Granisetron: A 5-HT3 receptor antagonist used to prevent nausea and vomiting during cancer chemotherapy. pnrjournal.com

Benzydamine: An anti-inflammatory agent. pnrjournal.com

Researchers have synthesized numerous indazole derivatives and evaluated their potential as therapeutic agents. For example, a series of 1H-indazole derivatives were designed as epidermal growth factor receptor (EGFR) kinase inhibitors, with some compounds showing potent activity against specific mutations. nih.gov Another study focused on developing 3-amino-1H-indazol-6-yl-benzamide derivatives as potent inhibitors of kinases like FLT3 and PDGFRα, which are implicated in certain cancers. nih.gov

The synthesis of these derivatives often involves multi-step processes where the indazole core is functionalized. For instance, the synthesis of 7-methyl-1H-indazol-5-amine can involve the cyclization of 2-azidobenzaldehydes with amines, followed by other modifications. The regioselectivity of reactions, such as alkylation, is a critical aspect of synthesizing specific indazole isomers, with different conditions favoring the formation of N-1 or N-2 substituted products. asianpubs.org

Table 1: Examples of Indazole Derivatives in Medicinal Chemistry

| Compound/Derivative Class | Therapeutic Area/Target | Key Research Finding | Reference |

|---|---|---|---|

| Niraparib | Oncology | Used for the treatment of recurrent epithelial ovarian, fallopian tube, breast, and prostate cancer. | nih.govmdpi.com |

| Pazopanib, Axitinib | Oncology | FDA-approved tyrosine kinase inhibitors for renal cell carcinoma. | nih.govmdpi.com |

| 1H-Indazole Derivatives | Oncology (EGFR Kinase) | Compound 109 displayed strong potencies against EGFR T790M and EGFR kinases with IC50 values of 5.3 and 8.3 nM, respectively. | nih.gov |

| 3-Amino-1H-indazol-6-yl-benzamide Derivatives | Oncology (FLT3, PDGFRα) | Developed as highly potent inhibitors of FLT3 and PDGFRα-T674M. | nih.gov |

| 1-Methyl-1H-indazol-5-amine | Pharmaceutical Intermediate | A key intermediate for developing new treatments for cancer and neurological disorders. | chemimpex.com |

Material Science (e.g., polymers, coatings, dyes, pigments)

The unique structural and photophysical properties of indazole derivatives make them valuable in the field of material science. researchgate.netbenthamdirect.com They are investigated for their use in creating advanced materials such as polymers, coatings, dyes, and pigments. chemimpex.comrroij.comchemimpex.com

Specifically, certain indazole derivatives are explored for their ability to create polymers with enhanced thermal stability and mechanical strength. chemimpex.com The rigid, aromatic structure of the indazole ring contributes to the robustness of these materials. Furthermore, the functional groups on the indazole core can be modified to tailor the material's properties for specific applications, such as chemical resistance. netascientific.com

In the realm of optical materials, indazole derivatives have shown promise. Researchers have designed and synthesized indole (B1671886) and indazole derivatives containing salicylaldimine, which exhibit aggregation-induced emission (AIE). rsc.org These materials have potential applications in fluorescent sensors and smart materials that respond to multiple stimuli. rsc.org Another study reported on 3-keto-indazole derivatives that exhibit multi-colored phosphorescence, which could be utilized in the development of novel luminescent materials. rsc.org

Table 2: Applications of Indazole Derivatives in Material Science

| Derivative Class | Application Area | Key Property/Finding | Reference |

|---|---|---|---|

| General Indazole Derivatives | Polymers and Coatings | Can create polymers with enhanced thermal stability and mechanical strength. | chemimpex.com |

| Indole and Indazole derivatives with Salicylaldimine | Fluorescent Materials | Exhibit aggregation-induced emission (AIE) and can be used as multi-stimuli responsive smart materials. | rsc.org |

| 3-Keto-indazole Derivatives | Luminescent Materials | Show multi-colored phosphorescence, with potential for use in advanced optical materials. | rsc.org |

Agrochemicals (e.g., pesticides, herbicides)

Indazole and its derivatives are a significant class of compounds in the agrochemical industry, used in the formulation of pesticides and herbicides. rroij.comresearchgate.netacs.org Their biological activity is not limited to human therapeutics but extends to controlling pests and unwanted vegetation in agriculture.

Certain indazole derivatives have been patented for their pesticidal properties. wipo.int The structural features of the indazole ring can be modified to enhance efficacy and selectivity against specific pests while minimizing harm to beneficial organisms and the environment. netascientific.com For example, 6-Fluoro (1H)indazole is used in agrochemical formulations due to its effectiveness against certain pests. netascientific.com

In the development of herbicides, the indazole scaffold has been identified as a potential fragment in herbicidal compounds. researchgate.net The mechanism of action for some of these herbicides involves the inhibition of enzymes crucial for plant growth, such as 4-hydroxyphenylpyruvate dioxygenase (HPPD). researchgate.net The introduction of specific functional groups, like the difluoromethyl group, into heterocyclic structures, including those related to indazoles, is a strategy for discovering new and effective agrochemicals. acs.org

Table 3: Indazole Derivatives in Agrochemicals

| Compound/Derivative Class | Agrochemical Type | Key Feature/Application | Reference |

|---|---|---|---|

| General Indazole Derivatives | Pesticides | Patented for use as agrochemical active ingredients. | wipo.int |

| 6-Fluoro (1H)indazole | Pesticides/Herbicides | Applied in agrochemical formulations for its effectiveness against certain pests. | netascientific.com |

| Indazole Scaffold | Herbicides | Identified as a potential fragment in herbicidal compounds, some of which inhibit the HPPD enzyme. | researchgate.netresearchgate.net |

| 1-Methyl-1H-indazol-5-amine | Agrochemicals | Explored for potential use in developing more effective pesticides and herbicides. | chemimpex.com |

Diagnostic Tools and Molecular Probes

The unique properties of indazole derivatives also lend themselves to applications in diagnostics and as molecular probes in biochemical research. Their ability to interact with biological molecules and their potential for fluorescence make them suitable for developing sensitive detection methods.

Derivatives of indazoles are being investigated for their use in diagnostic assays to detect specific biological markers associated with various diseases. chemimpex.comnetascientific.com This could lead to earlier and more accurate disease diagnosis. chemimpex.com For example, isotopically labeled indazole derivatives, such as those containing 18F, can be used as tracers in in vivo diagnostic imaging techniques like Positron Emission Tomography (PET). google.com

Furthermore, fluorescent indazole derivatives can serve as molecular probes. Indole and indazole derivatives containing salicylaldimine have been developed as fluorescent sensors for the detection of metal ions, such as Cu2+, with high sensitivity. rsc.org These probes can be valuable tools in biological and environmental analysis.

Table 4: Indazole Derivatives in Diagnostics and as Molecular Probes

| Derivative Class | Application | Key Feature | Reference |

|---|---|---|---|

| General Indazole Derivatives | Diagnostic Tools | Investigated for developing diagnostic assays for specific disease biomarkers. | chemimpex.comnetascientific.com |

| Isotopically Labeled Indazoles (e.g., 18F) | In Vivo Imaging Tracers | Can be used in techniques like PET for disease diagnosis. | google.com |

| Indole and Indazole derivatives with Salicylaldimine | Fluorescent Sensors | Used for the sensitive detection of metal ions like Cu2+. | rsc.org |

Catalysis

In the field of catalysis, indazole derivatives are gaining attention both as products of catalytic synthesis and as components of catalytic systems. The development of efficient catalytic methods for synthesizing indazoles is a significant area of research. benthamdirect.com

Transition metal catalysts, such as those based on palladium and copper, are widely used to facilitate the synthesis of a diverse range of indazole derivatives. mdpi.combenthamdirect.com For example, palladium-catalyzed cross-coupling reactions are employed to create C-C and C-N bonds, enabling the construction of complex indazole-based molecules. mdpi.com Copper-catalyzed reactions have been used for the C3-selective allylation of 1H-indazoles. pnrjournal.com

More recently, biocatalysis has emerged as a sustainable approach to indazole synthesis. Researchers have demonstrated the use of nitroreductase enzymes to trigger the formation of indazoles from 2-nitrobenzylamine derivatives under mild, aqueous conditions. chemrxiv.org This enzymatic route represents a green alternative to traditional chemical synthesis methods. chemrxiv.org

Table 5: Role of Indazole Derivatives in Catalysis

| Catalytic Approach | Role of Indazole | Key Finding | Reference |

|---|---|---|---|

| Transition Metal Catalysis (Pd, Cu) | Product of Synthesis | Enables efficient and selective synthesis of a wide range of indazole derivatives. | mdpi.combenthamdirect.com |

| Biocatalysis (Nitroreductase) | Product of Synthesis | Enzymatic route for indazole formation from 2-nitrobenzylamine derivatives under mild conditions. | chemrxiv.org |

Future Research Directions and Unexplored Avenues for 5 Methyl 1h Indazol 1 Amine

Development of Novel Synthetic Routes with Improved Efficiency and Sustainability (Green Chemistry)

Current synthetic methods for producing 5-Methyl-1H-indazol-1-amine and its analogs can often be improved in terms of yield, cost-effectiveness, and environmental impact. Future research will likely focus on applying the principles of green chemistry to create more sustainable synthetic pathways. This includes the use of less hazardous solvents, renewable starting materials, and catalytic reactions to minimize waste and energy consumption. The development of one-pot syntheses and flow chemistry processes could also significantly enhance the efficiency and scalability of production.

Comprehensive Investigation of Biological Activities for New Therapeutic Areas

While some biological activities of this compound derivatives have been explored, a vast number of potential therapeutic areas remain uncharted. Systematic screening of this compound and its analogs against a wide array of biological targets could uncover novel applications. For instance, its potential as an antimicrobial, antiviral, or anti-inflammatory agent warrants further investigation. Additionally, exploring its effects on different cancer cell lines and in models of neurodegenerative diseases could reveal new therapeutic opportunities.

Deep Dive into Signaling Pathways and Disease Mechanisms

A more profound understanding of how this compound and its derivatives exert their biological effects is crucial for their development as therapeutic agents. Future research should aim to elucidate the specific signaling pathways and molecular targets modulated by these compounds. Techniques such as transcriptomics, proteomics, and metabolomics can provide a comprehensive view of the cellular response to treatment. Identifying the precise mechanisms of action will not only validate their therapeutic potential but also guide the design of more potent and selective next-generation analogs.

Advanced Computational Modeling and Artificial Intelligence in Drug Discovery

The integration of advanced computational modeling and artificial intelligence (AI) presents a significant opportunity to accelerate the discovery and optimization of this compound-based drugs. In silico methods such as molecular docking, virtual screening, and quantitative structure-activity relationship (QSAR) studies can be employed to predict the biological activity of novel derivatives and identify the most promising candidates for synthesis and testing. AI algorithms can analyze large datasets to identify patterns and relationships that may not be apparent through traditional research methods, thereby streamlining the drug discovery process.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Methyl-1H-indazol-1-amine, and how can reaction conditions be optimized for reproducibility?

- Methodology : The compound can be synthesized via cyclization of appropriate hydrazine derivatives with substituted ketones or aldehydes. For example, brominated indazole derivatives (e.g., 5-bromo-1-methyl-1H-indazol-3-amine) are synthesized through Pd-catalyzed cross-coupling or nucleophilic substitution reactions . Optimization involves adjusting catalysts (e.g., Pd(PPh₃)₄), solvents (DMF or THF), and temperature (80–120°C) to improve yield. Purity is confirmed via HPLC or TLC, and intermediates should be characterized by /-NMR .

Q. How can X-ray crystallography be employed to resolve the structural ambiguities of this compound derivatives?

- Methodology : Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) is critical for determining bond lengths, angles, and hydrogen-bonding networks. For indazole derivatives, crystals are grown via slow evaporation in polar aprotic solvents (e.g., DMSO). Data collection at low temperatures (100 K) minimizes thermal motion artifacts . Structural validation against computational models (DFT) helps confirm stereoelectronic effects .

Q. What spectroscopic techniques are most effective for characterizing this compound and its intermediates?

- Methodology :

- NMR : -NMR (400 MHz, DMSO-d₆) identifies methyl group protons (~δ 2.5 ppm) and aromatic protons (δ 7.0–8.5 ppm). -NMR confirms the indazole backbone carbons (δ 110–150 ppm) .

- Mass Spectrometry : High-resolution ESI-MS validates molecular ions ([M+H]⁺) with <2 ppm error .

- IR : Stretching frequencies for NH₂ (~3400 cm⁻¹) and C=N (1600 cm⁻¹) confirm functional groups .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives across different assays?

- Methodology : Discrepancies may arise from assay conditions (e.g., pH, solvent polarity) or off-target effects. Systematic validation includes:

- Dose-Response Curves : Test compounds at multiple concentrations (e.g., 1 nM–100 µM) to rule out non-specific binding .

- Orthogonal Assays : Compare enzymatic inhibition (e.g., α-glucosidase) with cell-based assays (e.g., cytotoxicity in HEK293 cells) .

- Structural Analogues : Modify substituents (e.g., replacing methyl with halogens) to isolate structure-activity relationships (SAR) .

Q. What computational strategies are effective for predicting the binding modes of this compound to biological targets?

- Methodology :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into target proteins (e.g., kinases, GPCRs). Validate with MD simulations (NAMD/GROMACS) to assess stability over 100 ns trajectories .

- Pharmacophore Modeling : Identify critical interactions (e.g., hydrogen bonds with catalytic lysine residues) using MOE or Phase .

- Free Energy Calculations : MM-PBSA/GBSA quantifies binding affinities and guides lead optimization .

Q. How can researchers design experiments to elucidate the metabolic stability of this compound in preclinical models?

- Methodology :

- In Vitro Assays : Incubate the compound with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS/MS. Monitor CYP450 isoforms (3A4, 2D6) using isoform-specific inhibitors .

- In Vivo PK Studies : Administer the compound intravenously/orally to rodents. Collect plasma at timed intervals and calculate AUC, , and bioavailability .

- Metabolite ID : Use high-resolution MS/MS (Q-TOF) to detect phase I/II metabolites (e.g., hydroxylation, glucuronidation) .

Data Contradiction Analysis

Q. How should researchers address conflicting crystallographic data on hydrogen bonding in this compound derivatives?

- Methodology :

- Multi-Dataset Refinement : Re-analyze raw diffraction data (e.g., .hkl files) using Olex2 or Phenix. Check for overfitting via R-free values .

- Hydrogen Placement : Use SHELXL’s AFIX commands to model H atoms accurately, especially in NH₂ groups. Compare with neutron diffraction data if available .

- Thermal Ellipsoid Analysis : Evaluate B-factors to distinguish static disorder from dynamic motion .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.